molecular formula C15H19N3OS B5085405 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide

N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide

Cat. No. B5085405
M. Wt: 289.4 g/mol
InChI Key: OJKJSRKUYUIWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide, commonly known as DTG, is a synthetic compound that belongs to the class of drugs known as sigma receptor agonists. DTG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and addiction.

Mechanism of Action

DTG exerts its effects by binding to sigma receptors, which are a class of receptors that are widely distributed in the brain and peripheral tissues. Sigma receptors are involved in various physiological processes, including neurotransmission, ion channel regulation, and cell survival. DTG acts as a selective agonist of sigma-1 receptors, which are known to have neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
DTG has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, ion channel regulation, and the induction of apoptosis. DTG has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

DTG has several advantages for use in lab experiments, including its high potency, selectivity, and ability to cross the blood-brain barrier. However, DTG also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on DTG, including the development of more potent and selective sigma receptor agonists, the investigation of the role of sigma receptors in various diseases, and the development of new therapeutic applications for DTG. Additionally, further research is needed to better understand the mechanism of action of DTG and its potential side effects.

Synthesis Methods

DTG can be synthesized through a multistep process involving the reaction of 2-thiophenecarboxylic acid with diethylamine, followed by the reaction of the resulting intermediate with 2-bromo-3-pyridinylmethyl chloride. The final product is purified through recrystallization to obtain pure DTG.

Scientific Research Applications

DTG has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and addiction. In cancer research, DTG has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, DTG has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addiction research, DTG has been shown to reduce drug-seeking behavior in animal models of cocaine and opioid addiction.

properties

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-18(4-2)14-12(7-5-9-16-14)11-17-15(19)13-8-6-10-20-13/h5-10H,3-4,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKJSRKUYUIWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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